2-Pyrrolidin-1-ylmethyl-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

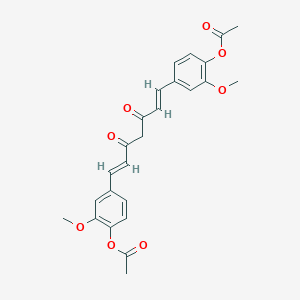

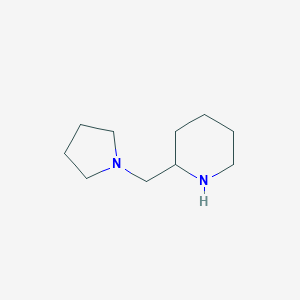

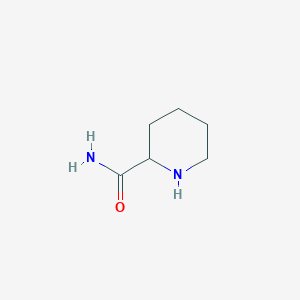

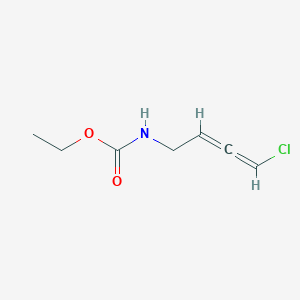

2-Pyrrolidin-1-ylmethyl-piperidine, also known as Piperidinylmethylpyrrolidine , is a chemical compound with the molecular formula C₁₀H₂₀N₂ . It belongs to the class of piperidine derivatives and contains both a piperidine ring and a pyrrolidine ring. The compound’s structure combines features of both these heterocyclic rings, which can influence its biological activity and properties .

Synthesis Analysis

The synthesis of 2-Pyrrolidin-1-ylmethyl-piperidine involves the reaction of a piperidine derivative (such as 1-methylpiperidine) with a pyrrolidine derivative (such as 1-chloropyrrolidine) under appropriate conditions. Specific synthetic routes may vary, but the goal is to form the desired compound by connecting the two rings through the methylene bridge .Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-1-ylmethyl-piperidine consists of a piperidine ring (a six-membered ring containing one nitrogen atom) and a pyrrolidine ring (a five-membered ring containing one nitrogen atom). The central methylene group connects these two rings. The arrangement of atoms and the presence of nitrogen atoms make it a potential pharmacophore for interactions with biological targets .Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. Its reactivity depends on the substituents attached to the rings and the reaction conditions. Researchers have explored its use in the synthesis of other compounds due to its unique ring combination .Scientific Research Applications

Drug Discovery

Pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Biological Activity

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Synthesis of Biologically Active Compounds

Pyrrolidines and piperidines are among the most important synthetic fragments for designing drugs . They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Targeted Kinase Inhibitors

In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

The specific mechanism of action for 2-Pyrrolidin-1-ylmethyl-piperidine is context-dependent. It may act as a ligand for receptors, enzymes, or transporters due to its structural features. Further studies are needed to elucidate its precise biological targets and mechanisms .

Physical and Chemical Properties Analysis

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylmethyl-piperidine | |

CAS RN |

100158-63-2 |

Source

|

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?

A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []

- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []

- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []

Q2: What is the significance of the observed in vivo analgesic activity of these compounds?

A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []

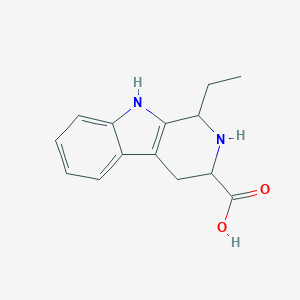

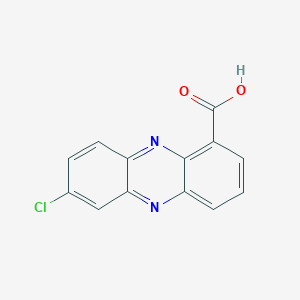

- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []

- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)